methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Overview
Description
The compound “methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a methoxy group (-OCH3), a carboxylate ester group (-COOCH3), and a dimethylamino group (-N(CH3)2).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyrrole and pyridine rings, the oxygen in the methoxy and ester groups, and the additional nitrogen in the dimethylamino group would all contribute to the molecule’s three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ester and the dimethylamino group could impact its solubility in different solvents .Scientific Research Applications
Chemical Transformations and Synthesis
Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a critical intermediate in various chemical transformations and synthetic processes. Zupančič et al. (2008) highlighted its role in the transformation of dialkyl acetone-1,3-dicarboxylates into complex structures like 4-hydroxypyridin-2(1H)-ones and 6-substituted 3-benzoylamino-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridine-8-carboxylates. These transformations are significant in the development of novel molecular structures with potential applications in medicinal chemistry and material sciences Zupančič, Svete, & Stanovnik, 2008.
Novel Molecule Synthesis for Anti-inflammatory Applications
Exploring the potential of methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in drug discovery, Moloney (2001) synthesized novel molecules based on this compound due to its structural similarity to compounds with reported anti-inflammatory activity. Such research underlines the significance of this compound in synthesizing new molecules that might contribute to the development of future anti-inflammatory drugs Moloney, 2001.
Advancements in Heterocyclic Chemistry
In the domain of heterocyclic chemistry, Uršič et al. (2010) conducted a study synthesizing new triazafulvalene systems, showcasing the compound's role in the development of novel heterocyclic structures. This research is pivotal in expanding the knowledge base of heterocyclic compounds, potentially leading to new discoveries in pharmacology and material sciences Uršič, Svete, & Stanovnik, 2010.
Synthesis and Reactivity Studies
Further exploring its reactivity, various studies like those conducted by Medvedeva et al. (2010) and Srikrishna et al. (2010) have focused on understanding the synthesis and transformation processes involving methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. Such research provides deeper insights into its chemical behavior and reactivity, paving the way for its application in synthesizing more complex and functional molecules Medvedeva et al., 2010; Srikrishna, Sridharan, & Prasad, 2010.
Mechanism of Action
Target of Action
Methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a complex compound that may interact with multiple targetsStructurally similar compounds, such as pyridinium salts, are known to interact with a wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can lead to a variety of biological activities . The interaction of the compound with its targets could lead to changes in cellular processes, but the specifics would depend on the exact nature of the targets and the context in which they are activated or inhibited.
Biochemical Pathways
For example, 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that catalyzes a reaction involving a similar compound, is involved in vitamin B6 metabolism .
Result of Action
Similar compounds have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-16(2)7-9-8-5-11(18-3)14-6-10(8)15-12(9)13(17)19-4/h5-6,15H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGRRZXMRIMQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=CN=C(C=C21)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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